molecular formula C13H13Cl2NO2 B2934584 5-Chloro-2-(3-methoxyphenoxy)aniline CAS No. 937606-31-0

5-Chloro-2-(3-methoxyphenoxy)aniline

Cat. No. B2934584
CAS RN: 937606-31-0
M. Wt: 286.15
InChI Key: LRSUBIOVMCAWGS-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 330.5±22.0 °C at 760 mmHg . The compound’s flash point is 168.2±29.6 °C .

Scientific Research Applications

Fluorescence Quenching Mechanisms

Studies have explored the fluorescence quenching mechanisms of boronic acid derivatives by aniline derivatives in different environments. For example, the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid by aniline derivatives has been investigated to understand the underlying static quenching mechanisms, suggesting potential applications in sensing technologies and analytical chemistry (H. S. Geethanjali et al., 2015) (H. S. Geethanjali et al., 2015).

Synthesis Techniques

Research has also focused on the synthesis and characterization of aniline derivatives for various applications. For instance, the synthesis of 2-chloro-4-aminophenol derivatives and their transformation into complex compounds showcases the versatility of aniline derivatives in chemical synthesis, potentially leading to new materials with specific properties (Wen Zi-qiang, 2007).

Biological Activities and Applications

The exploration of biological activities and applications of aniline derivatives, including their potential as antimicrobial agents, highlights the intersection of chemistry and biology. Compounds derived from aniline have shown promise in various biological applications, indicating their potential for the development of new therapeutic agents or agricultural chemicals (T. Benneche et al., 2011).

Environmental and Catalytic Applications

Aniline derivatives have been studied for their environmental applications, including the bioremediation of polluted aquifers. The reductive dehalogenation of chloroanilines by microorganisms in methanogenic conditions demonstrates the potential for using these compounds in environmental cleanup efforts (E. Kuhn & J. Suflita, 1989).

Copolymerization Processes

The electrochemical copolymerization of aniline and o-aminophenol to create poly(aniline-co-o-aminophenol) with enhanced electrochemical properties showcases the application of aniline derivatives in the development of new materials with potential uses in electronics and energy storage (Shao-lin Mu, 2004).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

5-chloro-2-(3-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJQBAQYFXCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276124
Record name 5-Chloro-2-(3-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937606-31-0
Record name 5-Chloro-2-(3-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937606-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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